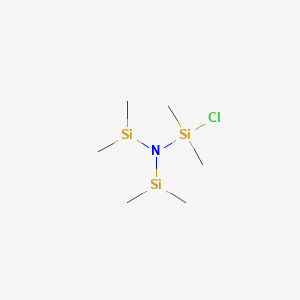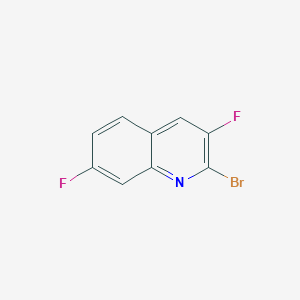![molecular formula C21H25NO4 B14193511 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- CAS No. 857650-65-8](/img/structure/B14193511.png)
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a butanoic acid chain, and a naphthalenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- typically involves multi-step organic reactions. One common approach is the esterification of 1-naphthalenylcarbonyl chloride with 4-hydroxymethylpiperidine, followed by the reaction with butanoic acid. The reaction conditions often require the use of catalysts such as pyridine and solvents like dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Piperidinebutanoic acid derivatives: Compounds with variations in the substituents on the piperidine ring or the butanoic acid chain.
Naphthalenylcarbonyl esters: Compounds with different ester groups attached to the naphthalenylcarbonyl moiety.
Uniqueness: 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
857650-65-8 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[4-(naphthalene-1-carbonyloxymethyl)piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H25NO4/c23-20(24)9-4-12-22-13-10-16(11-14-22)15-26-21(25)19-8-3-6-17-5-1-2-7-18(17)19/h1-3,5-8,16H,4,9-15H2,(H,23,24) |
InChI Key |
YBXGZDSGLBOKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC(=O)C2=CC=CC3=CC=CC=C32)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)




